molecular formula C18H28N2O3 B5374725 3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B5374725
M. Wt: 320.4 g/mol
InChI Key: MDHZFQIXQMFLKW-UHFFFAOYSA-N
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Description

3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclo[2.2.1]heptane scaffold. This structure is notable for its rigidity and unique three-dimensional shape, which can impart specific chemical and biological properties to the compound. The presence of the piperazine and carboxylic acid functional groups further enhances its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can be achieved through a formal [4 + 2] cycloaddition reaction. This method involves the use of organocatalysis to facilitate the reaction under mild and operationally simple conditions . The reaction typically employs a chiral tertiary amine as the catalyst, which enables the formation of the bicyclo[2.2.1]heptane scaffold with high enantioselectivity .

Industrial Production Methods

For large-scale production, the same organocatalytic approach can be utilized due to its efficiency and scalability. The reaction conditions are metal-free and mild, making them suitable for industrial applications . The process can be optimized to ensure high yields and purity of the final product, which is crucial for its use in pharmaceutical and other high-value applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that are compatible with the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with molecular targets through its functional groups. The piperazine moiety can form hydrogen bonds and ionic interactions, while the carboxylic acid group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Contains a bicyclo[2.2.1]heptane core and is used in medicinal and industrial applications.

    Sordarins: Natural products with a bicyclo[2.2.1]heptane scaffold, known for their antifungal properties.

    α-Santalol and β-Santalol: Bioactive compounds with similar structural features.

Uniqueness

3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to the presence of the piperazine and carboxylic acid groups, which provide additional reactivity and potential for interaction with biological targets. Its synthesis via organocatalysis also sets it apart from other compounds with similar scaffolds .

Properties

IUPAC Name

3-(4-ethylpiperazine-1-carbonyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-4-19-7-9-20(10-8-19)17(21)15-12-5-6-13(14(12)11(2)3)16(15)18(22)23/h12-13,15-16H,4-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHZFQIXQMFLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)C3=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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